molecular formula C10H15BrF2N2O B2754112 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole CAS No. 1855948-84-3

4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2754112
CAS No.: 1855948-84-3
M. Wt: 297.144
InChI Key: KAPXKSGVXHOZNG-UHFFFAOYSA-N
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Description

4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom, a butyl group, and a difluoroethoxy methyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 4-bromo-1-butyl-1H-pyrazole with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-butyl-1H-pyrazole: Lacks the difluoroethoxy methyl group, resulting in different chemical and biological properties.

    1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole:

    4-bromo-1-butyl-3-methyl-1H-pyrazole: Lacks the difluoroethoxy group, leading to different interactions with biological targets.

Uniqueness

The presence of both the bromine atom and the difluoroethoxy methyl group in 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole makes it unique. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-bromo-1-butyl-3-(2,2-difluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrF2N2O/c1-2-3-4-15-5-8(11)9(14-15)6-16-7-10(12)13/h5,10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPXKSGVXHOZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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